2-Bromovinyltrimethylsilane
Description
2-Bromovinyltrimethylsilane (CAS: 41309-43-7) is an organosilicon compound with the molecular formula C₅H₁₁BrSi and a molecular weight of 179.13 g/mol. Its IUPAC name is [(E)-2-bromoethenyl]-trimethylsilane, and it is characterized by a brominated vinyl group attached to a trimethylsilyl moiety. This compound is synthesized via radical addition of trimethylsilylacetylene with dry hydrogen bromide . It serves as a valuable reagent in organic synthesis, particularly in palladium-catalyzed reactions, where its reduced volatility compared to vinyl bromide enhances practicality .
Properties
IUPAC Name |
[(E)-2-bromoethenyl]-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BrSi/c1-7(2,3)5-4-6/h4-5H,1-3H3/b5-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKXCNOSKBLGEMQ-SNAWJCMRSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C=CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si](C)(C)/C=C/Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BrSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41309-43-7 | |
| Record name | (2-Bromovinyl)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromovinyltrimethylsilane can be synthesized through various methods. One common approach involves the reaction of vinyltrimethylsilane with bromine or a brominating agent under controlled conditions. The reaction typically proceeds as follows:
CH2=CHSi(CH3)3+Br2→BrCH=CHSi(CH3)3
The reaction is carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at low levels to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromovinyltrimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides, to form new compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Coupling Reactions: The compound can undergo coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) with a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Addition Reactions: Conducted in non-polar solvents like hexane or toluene, often at room temperature or slightly elevated temperatures.
Coupling Reactions: Require the presence of a palladium catalyst and a suitable ligand, with reactions performed under an inert atmosphere.
Major Products Formed
Substitution Reactions: Yield various substituted vinyltrimethylsilanes.
Addition Reactions: Produce compounds like 1,2-dibromo-1-trimethylsilyl-ethane.
Coupling Reactions: Result in the formation of complex organic molecules with extended carbon chains.
Scientific Research Applications
2-Bromovinyltrimethylsilane (BVTMS) is a silane compound that has garnered attention in various scientific fields due to its unique chemical properties and reactivity. This article explores the applications of BVTMS, particularly in organic synthesis, materials science, and surface modification.
Applications in Organic Synthesis
1. Building Block for Synthesis:
BVTMS serves as an important intermediate in the synthesis of various organic compounds. Its bromovinyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, facilitating the formation of complex molecular architectures.
2. Polymer Chemistry:
In polymer science, BVTMS is utilized to create functionalized polymers. Its ability to undergo radical polymerization makes it a valuable monomer for producing siloxane-based materials with tailored properties. These materials can exhibit enhanced thermal stability and mechanical strength.
3. Synthesis of Organosilicon Compounds:
BVTMS acts as a precursor for the synthesis of organosilicon compounds, which are critical in various applications, including sealants, adhesives, and coatings. The incorporation of silane groups into organic frameworks often leads to improved adhesion and water repellency.
Applications in Materials Science
1. Surface Modification:
BVTMS is employed for modifying surfaces to enhance their hydrophobicity or oleophobicity. By grafting BVTMS onto substrates, researchers can create surfaces that repel water or oils, which is beneficial for applications in self-cleaning materials and anti-fogging coatings.
2. Nanocomposites:
The incorporation of BVTMS into nanocomposites has been explored to improve mechanical properties and thermal stability. For instance, when used with nanoparticles such as silica or titania, BVTMS can enhance the dispersion and interaction between the inorganic fillers and the polymer matrix.
Case Study 1: Surface Functionalization
In a study published in Materials Chemistry and Physics, researchers demonstrated that surfaces treated with BVTMS exhibited significantly lower water contact angles compared to untreated surfaces. This modification was attributed to the formation of a siloxane network that increased surface roughness and decreased surface energy .
Case Study 2: Polymer Blends
A recent investigation into polymer blends highlighted the role of BVTMS in improving compatibility between hydrophobic and hydrophilic polymers. The addition of BVTMS facilitated interfacial adhesion, leading to enhanced mechanical properties in the resulting blends .
Case Study 3: Biomedical Applications
Research has also explored the potential biomedical applications of BVTMS-modified materials for drug delivery systems. By functionalizing nanoparticles with BVTMS, scientists were able to create carriers that improved drug loading efficiency and controlled release profiles .
Mechanism of Action
The mechanism of action of 2-Bromovinyltrimethylsilane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the vinyl group can participate in addition and coupling reactions. The trimethylsilyl group provides stability to the molecule and can be selectively removed under specific conditions .
Comparison with Similar Compounds
Comparison with Similar Brominated Trimethylsilane Derivatives
Structural and Physical Properties
The following table summarizes key structural and physical properties of 2-bromovinyltrimethylsilane and its analogues:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Density (g/mL) | Boiling Point | Key Structural Features |
|---|---|---|---|---|---|
| This compound | C₅H₁₁BrSi | 179.13 | Not reported | Not reported | Brominated vinyl + trimethylsilyl |
| (4-Bromophenyl)trimethylsilane | C₉H₁₃BrSi | 229.25 | Not reported | Not reported | Bromophenyl ring + trimethylsilyl |
| (2-Bromophenylethynyl)trimethylsilane | C₁₁H₁₃BrSi | 253.21 | 1.19 (25°C) | 60–80°C (2 mmHg) | Ethynyl linkage + bromophenyl + silyl |
| [(2-Bromophenyl)methyl]trimethylsilane | C₁₀H₁₅BrSi | 243.22 | Not reported | Not reported | Bromophenylmethyl + trimethylsilyl |
| (2-Bromoethoxy)trimethylsilane | C₅H₁₃BrOSi | 197.15 | Not reported | Not reported | Bromoethoxy chain + trimethylsilyl |
This compound
- Reactivity : The vinyl bromide group participates in cross-coupling reactions, while the trimethylsilyl group stabilizes intermediates.
- Applications :
- Pd-Catalyzed Carboamination : Achieves 65% yield and 86% enantiomeric excess (ee) in asymmetric syntheses, outperforming alkenyl halides and aryl bromides .
- Cyclopropene Synthesis : Reacts with dichlorocarbene to form 1-bromo-2,2-dichloro-3-trimethylsilylcyclopropane, a precursor to fused tricyclic structures .
(4-Bromophenyl)trimethylsilane
- Reactivity : The bromophenyl group undergoes Suzuki-Miyaura coupling.
- Applications : Used in materials science and as a building block in pharmaceutical research .
(2-Bromophenylethynyl)trimethylsilane
- Reactivity : The ethynyl group enables click chemistry and alkyne-based coupling.
- Applications : Investigated in liquid crystal materials due to its rigid, planar structure .
[(2-Bromophenyl)methyl]trimethylsilane
- Reactivity : The benzylic bromide facilitates nucleophilic substitutions.
- Applications: Utilized in organosilicon chemistry for functionalized silane synthesis .
Key Research Findings
Superior Catalytic Performance : this compound’s use in Pd-catalyzed carboamination reactions yields higher enantioselectivity (86% ee) compared to aryl bromides (≤75% ee) or iodides (<60% ee) .
Volatility Advantage : Replaces vinyl bromide in cyclopropene synthesis due to its lower volatility, enabling safer handling .
Material Science Potential: (2-Bromophenylethynyl)trimethylsilane’s ethynyl group enhances rigidity in liquid crystals, making it a candidate for advanced display technologies .
Biological Activity
2-Bromovinyltrimethylsilane (BVTMS) is a silane compound that has gained attention in organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of BVTMS, focusing on its antimicrobial properties, its role in synthesizing biologically active compounds, and relevant case studies that highlight its significance in medicinal chemistry.
BVTMS is characterized by the presence of a bromovinyl group attached to a trimethylsilyl moiety. Its structure allows it to participate in various chemical reactions, including nucleophilic additions and cross-coupling reactions, which are crucial in synthesizing complex organic molecules.
Antimicrobial Properties
Research indicates that BVTMS can serve as a precursor in synthesizing compounds with notable antimicrobial activity. For instance, derivatives synthesized from BVTMS have shown effectiveness against various bacterial strains and fungi. A study reported that compounds derived from BVTMS exhibited moderate antimicrobial activity against Vibrio anguillarum, a pathogen affecting aquatic organisms .
| Compound | Activity | Target Organism |
|---|---|---|
| Merobatzelladine A | Moderate Antimicrobial | Vibrio anguillarum |
| Merobatzelladine B | Inhibitory against Plasmodium falciparum | Malaria parasite |
Role in Synthesis of Bioactive Compounds
BVTMS has been utilized as a reagent in the synthesis of various biologically active compounds. For example, it was used in the total synthesis of merobatzelladines A and B, which are part of the batzelladine alkaloids known for their diverse biological activities, including antimalarial properties . The ability of BVTMS to facilitate the formation of complex structures makes it a valuable tool in drug development.
Case Study 1: Synthesis of Merobatzelladines
In one case study, researchers employed BVTMS to synthesize merobatzelladine A and B from marine sponge extracts. The synthesized compounds were then tested for their biological activities. Results indicated that these compounds exhibited moderate antimicrobial activity against specific pathogens and showed promise as antimalarial agents .
Case Study 2: Antimicrobial Screening
Another study focused on screening various derivatives of BVTMS for antimicrobial properties. The results demonstrated that modifications to the silane structure could enhance biological activity. Compounds with specific functional groups showed increased efficacy against resistant bacterial strains, suggesting potential applications in developing new antibiotics .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
